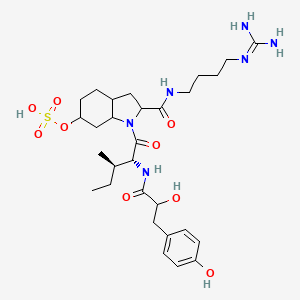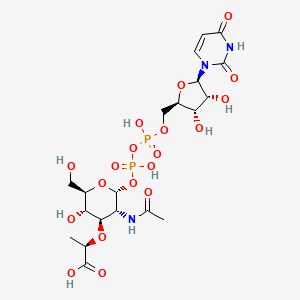
Aeruginosin 98B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aeruginosin 98B is a tetrapeptide compound isolated from the blue-green algae Microcystis aeruginosa. It is known for its unique structure, which includes an unusual amino acid and a 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety. This compound has garnered significant interest due to its potent inhibitory activity against serine proteases, making it a valuable subject of study in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of Aeruginosin 98B involves multiple steps, starting from the synthesis of individual fragments. The key fragments include the Choi fragment, the Hpla fragment, and the agmatine fragment. The synthesis of the Choi fragment typically involves a palladium-catalyzed intramolecular allylic amination reaction. The Hpla and agmatine fragments are synthesized separately and then coupled with the Choi fragment to form the complete tetrapeptide .
Industrial Production Methods: advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future .
Analyse Chemischer Reaktionen
Types of Reactions: Aeruginosin 98B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Aeruginosin 98B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Its inhibitory activity against serine proteases makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Medicine: this compound’s potential as a therapeutic agent for conditions involving serine proteases, such as blood coagulation disorders, is being explored.
Wirkmechanismus
Aeruginosin 98B exerts its effects by inhibiting serine proteases, a class of enzymes involved in various physiological processes. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. This inhibition is primarily due to the interaction between the Choi moiety and the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Aeruginosin 298A: Another member of the aeruginosin family, known for its similar inhibitory activity against serine proteases.
Oscillarin: A related compound with a similar structure but different bioactivity.
Aeruginosin 205B: Contains a unique sulfated sugar moiety, distinguishing it from other aeruginosins
Uniqueness: Aeruginosin 98B stands out due to its specific structure, particularly the Choi moiety, and its potent inhibitory activity against serine proteases. This makes it a valuable compound for studying enzyme inhibition and developing potential therapeutic agents .
Eigenschaften
Molekularformel |
C29H46N6O9S |
|---|---|
Molekulargewicht |
654.8 g/mol |
IUPAC-Name |
[2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C29H46N6O9S/c1-3-17(2)25(34-27(39)24(37)14-18-6-9-20(36)10-7-18)28(40)35-22-16-21(44-45(41,42)43)11-8-19(22)15-23(35)26(38)32-12-4-5-13-33-29(30)31/h6-7,9-10,17,19,21-25,36-37H,3-5,8,11-16H2,1-2H3,(H,32,38)(H,34,39)(H4,30,31,33)(H,41,42,43)/t17-,19?,21?,22?,23?,24?,25-/m1/s1 |
InChI-Schlüssel |
WZVRXEOKWMIDDV-APHGSVRASA-N |
Isomerische SMILES |
CC[C@@H](C)[C@H](C(=O)N1C2CC(CCC2CC1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)O |
Kanonische SMILES |
CCC(C)C(C(=O)N1C2CC(CCC2CC1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)O |
Synonyme |
aeruginosin 98-B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[8]annulen-3a-ol](/img/structure/B1247983.png)











